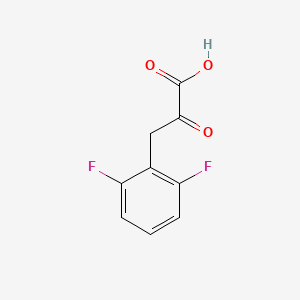

3-(2,6-Difluorophenyl)-2-oxopropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2O3 |

|---|---|

Molecular Weight |

200.14 g/mol |

IUPAC Name |

3-(2,6-difluorophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6F2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |

InChI Key |

IDRZKSMSEYLLQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,6 Difluorophenyl 2 Oxopropanoic Acid

De Novo Synthesis Strategies and Pathways

De novo synthesis offers versatile approaches to construct the target molecule, often allowing for significant structural variation. Key strategies include Knoevenagel condensation, functional group interconversions of fluoroaromatic compounds, and oxidative methods.

Approaches via Knoevenagel Condensation and Subsequent Hydrolysis or Decarboxylation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. wikipedia.org In this context, it involves the reaction of an active methylene (B1212753) compound with 2,6-difluorobenzaldehyde (B1295200), followed by transformations to yield the desired α-keto acid.

A typical pathway commences with the condensation of 2,6-difluorobenzaldehyde with an active methylene compound like diethyl malonate or Meldrum's acid in the presence of a basic catalyst. wikipedia.orgresearchgate.net This reaction forms an α,β-unsaturated intermediate. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent, is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid, as it can be followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Subsequent hydrolysis of the resulting ester or cyclic ester intermediate, often under acidic or basic conditions, cleaves the ester groups to form a dicarboxylic acid. mnstate.edu Finally, decarboxylation, which can be promoted by heat or specific reagents, removes one of the carboxyl groups to afford the final product, 3-(2,6-difluorophenyl)-2-oxopropanoic acid. organic-chemistry.orgresearchgate.net The ease of decarboxylation can depend on the specific intermediate; for instance, derivatives of malonic acids can undergo decarboxylation under relatively mild conditions. researchgate.net

Table 1: Key Reactions in Knoevenagel Condensation Pathway

| Step | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Condensation | 2,6-Difluorobenzaldehyde, Diethyl malonate | Piperidine, Ethanol | Diethyl 2-(2,6-difluorobenzylidene)malonate |

| Hydrolysis | Diethyl 2-(2,6-difluorobenzylidene)malonate | Aqueous Acid or Base | 2-(2,6-Difluorobenzylidene)malonic acid |

| Decarboxylation | 2-(2,6-Difluorobenzylidene)malonic acid | Heat | 3-(2,6-Difluorophenyl)propenoic acid |

Routes Involving Fluoroaromatic Halogenation and Functional Group Interconversion

This strategy begins with a simpler fluoroaromatic compound and introduces the necessary functional groups through a series of reactions. A common starting material could be 1,3-difluorobenzene.

The synthesis might proceed through electrophilic aromatic substitution, such as Friedel-Crafts acylation, to introduce an acyl group. However, direct acylation to form the α-keto acid side chain can be challenging. A more common approach involves the halogenation of a precursor like 2,6-difluorotoluene at the benzylic position, followed by nucleophilic substitution and subsequent oxidation.

Functional group interconversion (FGI) is a key aspect of this approach, where one functional group is converted into another. ub.edu For example, a benzyl halide can be converted to a nitrile, which is then hydrolyzed to a carboxylic acid. Alternatively, a Grignard reagent formed from the benzyl halide can react with carbon dioxide to yield the corresponding carboxylic acid. mnstate.edu

Oxidative Strategies for Alpha-Keto Acid Formation from Precursors

Oxidative methods are a direct way to form the α-keto acid functionality from a suitable precursor. mdpi.comorganic-chemistry.org A common precursor for this strategy is the corresponding α-hydroxy acid, 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid.

Various oxidizing agents can be employed for this transformation. mdpi.com A chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using nitroxyl radical catalysts like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as the co-oxidant. organic-chemistry.orgacs.org Other established methods include oxidation with potassium permanganate or selenium dioxide. mdpi.com The choice of oxidant is crucial to avoid over-oxidation and cleavage of the carbon-carbon bond.

Another oxidative approach involves the oxidation of alkenes. An appropriately substituted styrene derivative, 2,6-difluorostyrene, could be oxidized to the α-keto acid using strong oxidizing agents like potassium permanganate under controlled conditions.

Precursor-Based Synthesis and Modifications

These methods start with a molecule that already contains the 2,6-difluorophenylacetic acid core structure and modify it to introduce the α-keto group.

Derivatization from 2,6-Difluorophenylacetic Acid and its Derivatives

2,6-Difluorophenylacetic acid is a readily available starting material. chemicalbook.comnbinno.com The α-carbon of this acid can be functionalized to introduce the keto group.

One approach involves the α-halogenation of the carboxylic acid (or its ester derivative) followed by nucleophilic substitution with a hydroxyl group and subsequent oxidation. For instance, the acid can be converted to its acid chloride, which then undergoes α-bromination. Hydrolysis of the resulting α-bromo acid chloride would yield the α-hydroxy acid, which can then be oxidized to the desired α-keto acid.

Another strategy is the direct oxidation of the α-methylene group of 2,6-difluorophenylacetic acid or its ester. This can be a challenging transformation requiring specific oxidizing agents that can selectively oxidize the α-carbon without affecting the aromatic ring.

Enolate Chemistry and Carbonylation Approaches

Enolate chemistry provides a powerful method for forming new carbon-carbon bonds at the α-position of a carbonyl group. leah4sci.comchemistry.coachmasterorganicchemistry.com The enolate of an ester of 2,6-difluorophenylacetic acid can be generated using a strong base like lithium diisopropylamide (LDA). This enolate can then react with an electrophile that can be converted into a carbonyl group.

For example, the enolate could react with a source of a formyl group equivalent. Alternatively, the enolate could be acylated with a reagent like diethyl oxalate. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target α-keto acid.

Carbonylation reactions offer another route. A 2,6-difluorobenzyl halide can undergo a palladium- or cobalt-catalyzed carbonylation in the presence of carbon monoxide and a suitable nucleophile. mdpi.com By carefully selecting the reaction conditions and the nucleophile, it is possible to introduce the α-keto acid functionality directly or through a few subsequent steps. For instance, a bicarbonylation reaction could potentially be employed to introduce the two necessary carbonyl groups. mdpi.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Advantages | Key Challenges |

|---|---|---|

| Knoevenagel Condensation | Versatile, good for building complexity. | Multiple steps, potential for side reactions. |

| Fluoroaromatic FGI | Utilizes simple starting materials. | Can require harsh reagents, regioselectivity control. |

| Oxidative Methods | Often direct and efficient. | Potential for over-oxidation, requires specific precursors. |

| Derivatization of Precursor | Starts from a more complex, readily available molecule. | Can be difficult to achieve selective α-functionalization. |

Regioselective Functionalization of Related Structures

The synthesis of this compound inherently relies on the regioselective functionalization of a 1,3-difluorobenzene precursor. The two fluorine atoms on the aromatic ring are strong ortho-, para-directing deactivators for electrophilic aromatic substitution, while they activate the ring for nucleophilic aromatic substitution (SNAr). However, direct functionalization at the 2-position of 1,3-difluorobenzene to introduce the desired propanoic acid side chain is challenging due to steric hindrance from the two adjacent fluorine atoms.

A more plausible strategy involves the regioselective functionalization of a related structure, such as 2,6-difluorotoluene or a 2,6-difluorobenzyl derivative. For instance, the side chain of 2,6-difluorotoluene can be halogenated and subsequently used in chain extension reactions.

A notable example of regioselective functionalization on a related structure is the difunctionalization of 2,6-difluorophenols. This reaction proceeds through a Pummerer-based acs.orgacs.org sigmatropic dearomatization to form a 2,4-cyclohexadienone intermediate. This intermediate can then undergo a Michael addition with a nucleophile, followed by the elimination of hydrogen fluoride (B91410) to rearomatize the ring. nih.gov While this specific example relates to phenols, it highlights the creative strategies employed to achieve regioselectivity in highly fluorinated systems.

For the synthesis of the target molecule, a likely precursor would be 2,6-difluorobenzaldehyde or 2,6-difluorobenzyl cyanide. These starting materials allow for the construction of the α-keto acid moiety through established synthetic transformations, thereby bypassing the challenge of direct C-C bond formation at the sterically hindered position of 1,3-difluorobenzene.

Catalytic and Asymmetric Synthesis Approaches

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency and selectivity. For a molecule like this compound, which possesses a prochiral center at the C2 position, catalytic and asymmetric approaches are crucial for accessing enantiomerically enriched forms.

Enantioselective Synthesis via Chiral Catalysis

The enantioselective synthesis of α-keto acids and their esters is a well-explored area. Chiral catalysts, including metal complexes and organocatalysts, have been successfully employed.

For aryl α-keto esters, asymmetric transfer hydrogenation of the corresponding α-keto esters using Ru(II) complexes has proven effective, yielding chiral 3-aryl-3-hydroxypropanoic esters with high enantiomeric excess (98% to >99% ee). nih.gov Subsequent oxidation would provide the desired chiral α-keto acid.

Organocatalysis also presents a powerful tool. For instance, cinchona alkaloids have been used to catalyze the enantioselective nitroaldol (Henry) reaction with α-ketoesters, providing access to chiral compounds with tetrasubstituted carbon stereocenters. acs.org Although this is an indirect approach, it showcases the potential of organocatalysis in controlling stereochemistry in reactions involving α-ketoesters.

A plausible enantioselective route to this compound could involve the asymmetric oxidation of a corresponding chiral α-hydroxy acid or the asymmetric hydroformylation-oxidation of a 2,6-difluorostyrene derivative, employing a chiral catalyst.

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis of α-Keto Acid Derivatives and Related Compounds

| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Metal Complex | Ru(II)-TsDPEN | Asymmetric Transfer Hydrogenation | Aryl α-ketoester | Chiral α-hydroxyester | 98 to >99% nih.gov |

| Organocatalyst | C6'-OH Cinchona Alkaloid | Nitroaldol Reaction | Aryl α-ketoester | Chiral nitroaldol adduct | High acs.org |

| Metal Complex | Chiral Palladium Complex | Electrophilic Fluorination | β-ketoester | α-fluoro-β-ketoester | 83-94% nih.gov |

Stereoselective Formation of Chiral Centers (if applicable)

If a racemic or prochiral precursor is used, the stereoselective formation of the chiral center at the C2 position is paramount. This can be achieved through various stereoselective reactions.

One common approach is the stereoselective reduction of the ketone in a racemic α-keto ester to form a diastereomeric mixture of α-hydroxy esters, which can then be separated. More advanced methods utilize dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. For instance, ketoreductase (KRED) enzymes have been used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to synthesize α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu

Another strategy involves the stereoselective synthesis of α,α-chlorofluoro carbonyl compounds, which can serve as precursors to molecules with fluorinated chiral quaternary carbon centers. nih.gov While the target molecule has a tertiary chiral center, these methods demonstrate the level of control achievable in the synthesis of fluorinated chiral molecules.

For this compound, a potential stereoselective approach could involve the enzymatic reduction of the keto group to a chiral alcohol, followed by separation of diastereomers if a chiral auxiliary is used, and subsequent oxidation.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. primescholars.com

Solvent-Free or Aqueous Reaction Conditions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Whenever possible, reactions should be conducted in greener solvents like water or, ideally, under solvent-free conditions.

For the synthesis of α-ketoamides, a related class of compounds, stereoselective, solvent-free methods have been developed using grindstone chemistry, which involves grinding solid reactants together, often with a catalytic amount of a liquid assistant. nih.gov This approach avoids bulk solvents, reduces waste, and can lead to the formation of essentially pure products, simplifying work-up procedures.

While a specific solvent-free synthesis for this compound is not documented, the general methodologies for α-keto acid synthesis, such as the oxidation of α-hydroxy acids or the hydrolysis of α-keto esters, can often be adapted to aqueous or solvent-free conditions. For example, some tandem olefination-rearrangement-hydrolysis sequences for α-keto acid synthesis can be performed in water with microwave irradiation. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

In the context of synthesizing fluorinated compounds, traditional methods can have poor atom economy. For example, the Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring, generates significant waste. researchgate.net Modern approaches focus on catalytic and addition reactions which inherently have higher atom economy.

For the synthesis of this compound, strategies that maximize atom economy would be preferred. For instance, a direct catalytic carboxylation of a 2,6-difluorobenzyl derivative would be more atom-economical than a multi-step sequence involving protecting groups and stoichiometric reagents. The choice of fluorinating agent is also critical; using sources like potassium fluoride in mechanochemical solid-state reactions can be a more environmentally friendly approach. alaska.edu

Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Synthetic Strategy | Green Chemistry Aspect | Advantages | Potential for this compound |

|---|---|---|---|

| Solvent-Free Reactions (e.g., Mechanochemistry) | Waste Reduction | Eliminates solvent waste, simplifies purification. nih.gov | Applicable to steps like ester hydrolysis or certain C-C bond formations. |

| Aqueous Synthesis | Safer Solvents | Water is non-toxic, non-flammable, and inexpensive. | Hydrolysis and some catalytic reactions can be performed in water. nih.gov |

| Catalytic Reactions | Atom Economy, Energy Efficiency | Reduces need for stoichiometric reagents, often milder conditions. monash.edu | Highly relevant for all synthetic steps, especially for asymmetric synthesis. |

| Biocatalysis (Enzymes) | Renewable Feedstocks, Mild Conditions | Highly selective, operates in water, biodegradable catalysts. alaska.edu | Potential for stereoselective reduction or hydrolysis steps. |

Process Optimization and Scale-Up Methodologies for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough investigation into process optimization and scale-up methodologies. The primary goals of these studies are to enhance reaction efficiency, improve product purity, ensure operational safety, and reduce manufacturing costs, thereby establishing a robust and economically viable process suitable for large-scale implementation.

A critical aspect of process optimization involves the systematic evaluation of key reaction parameters to identify conditions that afford the highest yield and purity of the target compound. This typically involves a multi-faceted approach, including the screening of solvents, catalysts, and reagents, as well as the fine-tuning of reaction temperature, pressure, and stoichiometry. For the synthesis of this compound, particular attention is given to the selection of a suitable base and solvent system for the condensation reaction, as these factors can significantly influence the reaction kinetics and the formation of impurities.

Furthermore, the development of a scalable purification method is paramount. While laboratory-scale purifications may rely on techniques such as column chromatography, these methods are often impractical and costly for large-scale production. Therefore, research into alternative purification strategies, such as crystallization, extraction, and distillation, is crucial. The optimization of these processes aims to maximize the recovery of high-purity this compound while minimizing solvent usage and waste generation.

In addition to chemical process optimization, the engineering aspects of scale-up are of equal importance. This includes the selection of appropriate reactor materials and designs to ensure efficient heat and mass transfer, which can be challenging when transitioning from small glass reactors to large-scale stainless steel vessels. The development of robust in-process controls and analytical methods is also essential for monitoring reaction progress and ensuring consistent product quality.

A comprehensive understanding of the reaction mechanism and potential side reactions is vital for troubleshooting and ensuring process safety at scale. Hazard evaluation studies are conducted to identify and mitigate any potential thermal runaway reactions or the formation of hazardous byproducts.

The following data tables summarize typical areas of investigation in the process optimization and scale-up of aryl-2-oxopropanoic acid synthesis, providing a framework for the systematic development of a large-scale manufacturing process for this compound.

Table 1: Key Parameters for Reaction Optimization

| Parameter | Range of Investigation | Rationale |

| Solvent | Aprotic polar (e.g., THF, DMF), Aprotic nonpolar (e.g., Toluene), Protic (e.g., Ethanol) | Solvent polarity can significantly affect reaction rates and selectivity. |

| Base | Inorganic (e.g., K₂CO₃, NaOH), Organic (e.g., Triethylamine, DBU) | The strength and nature of the base influence the deprotonation equilibrium and can impact byproduct formation. |

| Temperature | -20 °C to 100 °C | Optimizing temperature is crucial for balancing reaction rate with the stability of reactants and products. |

| Reactant Ratio | 1:1 to 1:2 (Aryl halide to Oxalate) | Stoichiometry affects conversion rates and can be adjusted to minimize unreacted starting materials. |

| Catalyst Loading | 0.1 mol% to 5 mol% | For catalyzed reactions, finding the optimal catalyst concentration is key to achieving high efficiency without unnecessary cost. |

Table 2: Comparison of Purification Methodologies for Scale-Up

| Purification Method | Advantages | Disadvantages | Suitability for Scale-Up |

| Column Chromatography | High purity achievable | High solvent consumption, not easily scalable, costly | Low |

| Crystallization | Can yield very pure product, scalable, cost-effective | Yield losses in mother liquor, requires suitable solvent system | High |

| Liquid-Liquid Extraction | Good for removing certain impurities, scalable | Can be solvent-intensive, may form emulsions | Medium to High |

| Distillation | Effective for volatile impurities or products | Requires thermal stability of the compound, energy-intensive | Medium |

Table 3: Process Parameters for Scale-Up Consideration

| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |

| Reactor Volume | 100 mL - 5 L | 100 L - 5000 L |

| Heat Transfer | Surface area to volume ratio is high | Surface area to volume ratio is low; requires efficient heating/cooling systems |

| Mixing | Magnetic or overhead stirring | Impeller design and agitation speed are critical for homogeneity |

| Addition Rate | Manual or syringe pump | Controlled pumping systems to manage exotherms |

| Work-up | Separatory funnel, filtration | Centrifuges, filter presses, automated extraction units |

By systematically addressing these optimization and scale-up challenges, a robust, safe, and cost-effective manufacturing process for this compound can be successfully developed and implemented.

Chemical Reactivity and Transformation Pathways

Reactions of the Alpha-Keto Acid Functionality

The α-keto acid group, containing a ketone and a carboxylic acid on adjacent carbons, is the site of numerous chemical transformations.

Alpha-keto acids are known to undergo decarboxylation (the loss of CO2) under thermal or catalytic conditions. The presence of the adjacent keto group facilitates this process, often more readily than in simple carboxylic acids. libretexts.org For 3-(2,6-Difluorophenyl)-2-oxopropanoic acid, heating can lead to the formation of 2,6-difluorophenylacetaldehyde.

This inherent reactivity also enables decarboxylative condensation reactions, where the loss of CO2 is coupled with the formation of a new bond. A notable example is the reaction with hydroxylamines or acylhydrazines. This process allows for the formation of amides or other functionalities under mild, often catalyst-free conditions, releasing only volatile byproducts like CO2. nih.govresearchgate.net For instance, the reaction of an α-keto acid with an N-alkyl hydroxylamine (B1172632) proceeds by simply mixing the components in a polar solvent with gentle heating. nih.gov

Visible-light photoredox catalysis has also emerged as a powerful tool for the decarboxylation of α-keto acids, generating acyl radicals. These radicals can then be coupled with various partners, such as aryl halides in the presence of a nickel catalyst, to form ketones. princeton.edu This method allows for the direct synthesis of unsymmetrical ketones from α-oxo acids. princeton.edu

Table 1: Examples of Decarboxylative Reactions of α-Keto Acids

| Reaction Type | Reactant(s) | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thermal Decarboxylation | α-Keto Acid | Heating | Aldehyde | libretexts.org |

| Decarboxylative Condensation | α-Keto Acid, N-Alkyl Hydroxylamine | Polar solvent, gentle heat (e.g., 40 °C) | Amide | nih.gov |

| Oxidative Decarboxylative Cyclization | α-Keto Acid, Acylhydrazine | KI/TBHP | 1,3,4-Oxadiazole | researchgate.net |

| Photoredox Decarboxylative Arylation | α-Keto Acid, Aryl Halide | Visible light, Photoredox catalyst (e.g., Ir(III)), Ni catalyst | Unsymmetrical Ketone | princeton.edu |

The ketone carbonyl group in this compound is susceptible to attack by nitrogen nucleophiles. These condensation reactions typically involve the formation of a C=N double bond with the elimination of a water molecule.

With Amines: Primary amines react with the keto group to form imines (or Schiff bases).

With Hydrazine (B178648) Derivatives: Hydrazine and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) react to form the corresponding hydrazones. These reactions are often used for the characterization of ketones. Acylhydrazines can also condense with α-keto acids, which can then undergo further reactions like oxidative cyclization. researchgate.net

These condensation reactions are fundamental in organic synthesis, providing pathways to various nitrogen-containing heterocyclic compounds. For example, studies on analogous 3-oxo-2-arylhydrazonopropanals show that they readily condense with active methylene (B1212753) reagents to form substituted nicotinates or pyridazinones. nih.govmdpi.com

The ketone functionality of the α-keto acid can be selectively reduced to a hydroxyl group, yielding the corresponding α-hydroxy acid, 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid. This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or nickel.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this reduction. NaBH4 is generally preferred for its milder nature and compatibility with the carboxylic acid group.

The resulting α-hydroxy acid is a valuable chiral building block and can undergo further transformations, such as esterification of its acid or alcohol group, or oxidation of the secondary alcohol back to a ketone or to other products depending on the conditions.

While the carboxylic acid group is in its highest oxidation state, the rest of the molecule can be subject to oxidation or degradation. Strong oxidizing agents can lead to the cleavage of the carbon-carbon bond between the carbonyl groups. For instance, oxidation with hydrogen peroxide can cleave the α-keto acid to yield 2,6-difluorophenylacetic acid.

Studies on the degradation of phenylpyruvic acid, a structural analog, have shown that under certain conditions (e.g., elevated temperatures), it can degrade to produce benzaldehyde (B42025) and phenylacetaldehyde. nih.govresearchgate.net This suggests that this compound could follow similar degradation pathways, yielding 2,6-difluorobenzaldehyde (B1295200) and 2,6-difluorophenylacetaldehyde depending on the specific reaction environment.

The carboxylic acid moiety of this compound undergoes reactions typical of this functional group, primarily esterification and amidation.

Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form an ester. chemguide.co.uk The reaction is an equilibrium process, and water is typically removed to drive it to completion.

Amidation: The direct reaction of a carboxylic acid with an amine is often inefficient as it forms a stable ammonium (B1175870) carboxylate salt. libretexts.org To form an amide bond, the carboxylic acid usually requires activation. Common methods include:

Heating the ammonium carboxylate salt to high temperatures (>100 °C) to drive off water. libretexts.org

Using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

Converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or acid anhydride, before reacting it with the amine.

Utilizing borate (B1201080) reagents like B(OCH2CF3)3, which can facilitate direct amidation from unactivated carboxylic acids and amines. researchgate.net

Table 2: Selected Methods for Esterification and Amidation

| Reaction | Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, water removal | Ester | chemguide.co.uk |

| Amidation (Thermal) | Amine | Heat >100 °C | Amide | libretexts.org |

| Amidation (Coupling Agent) | Amine, DCC | Room temperature | Amide | libretexts.org |

| Amidation (Borate-mediated) | Amine, B(OCH₂CF₃)₃ | Reflux in solvent (e.g., CPME) | Amide | researchgate.net |

Reactivity of the 2,6-Difluorophenyl Moiety

The 2,6-difluorophenyl group has electronic properties that are significantly different from an unsubstituted phenyl ring. The two fluorine atoms are highly electronegative and act as strong inductive electron-withdrawing groups. This has two major consequences for the reactivity of the aromatic ring.

Firstly, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The electron-withdrawing fluorine atoms reduce the electron density of the ring, making it less attractive to electrophiles.

Secondly, and more importantly, the ring is activated for nucleophilic aromatic substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the aromatic ring and displaces one of the leaving groups, in this case, a fluoride (B91410) ion. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. libretexts.org The fluorine atoms, being strong electron-withdrawing groups, activate the ring for this type of attack and can also serve as leaving groups. nih.gov For an SNAr reaction to occur, the leaving group must typically be ortho or para to a strong electron-withdrawing group. libretexts.orgyoutube.com In this compound, the side chain itself provides some electron-withdrawing character, further influencing the ring's reactivity towards strong nucleophiles under forcing conditions.

Nucleophilic Aromatic Substitution Reactions on Activated Sites

The 2,6-difluoro substitution pattern, augmented by the electron-withdrawing nature of the 2-oxopropanoic acid side chain, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com In this mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before displacing one of the fluoride ions. libretexts.orgyoutube.com

The regioselectivity of the substitution is governed by the positions activated by the fluorine atoms. Attack is favored at the positions ortho and para to the activating groups. libretexts.org For the 2,6-difluorophenyl group, the C4 position (para to one fluorine and ortho to the other) is the most activated site for nucleophilic attack. This high degree of activation allows for the displacement of a fluoride ion by a variety of nucleophiles under relatively mild conditions.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid |

| Amine | Ammonia (NH₃) | 3-(2-Amino-6-fluorophenyl)-2-oxopropanoic acid |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(2-Fluoro-6-(phenylthio)phenyl)-2-oxopropanoic acid |

It is noteworthy that in SNAr reactions, fluoride is often a better leaving group than other halides because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

Metal-Catalyzed Cross-Coupling Reactions with Activated Substrates

While nucleophilic substitution is a primary pathway, the C-F bonds of this compound can also be targets for metal-catalyzed cross-coupling reactions. Activation of the strong C-F bond is challenging but achievable with appropriate transition metal catalysts, typically based on palladium, nickel, or rhodium. worktribe.comnih.govresearchgate.net These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Catalytic systems have been developed that can cleave the C-F bond, often requiring specialized ligands and reaction conditions. beilstein-journals.orgmdpi.com For instance, nickel-catalyzed Suzuki couplings of fluoroarenes with boronic acids have been demonstrated, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.com

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | 3-(2-Aryl-6-fluorophenyl)-2-oxopropanoic acid |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | 3-(2-Alkynyl-6-fluorophenyl)-2-oxopropanoic acid |

The α-keto acid moiety can also participate in cross-coupling. For example, the α-carbon can be functionalized through palladium-catalyzed α-arylation reactions, though this would require prior enolate formation, which could be complicated by the acidic carboxyl proton.

Ortho-Lithiation and Directed Functionalization Strategies

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. Fluorine is a potent ortho-directing group, capable of directing a strong base like an alkyllithium to deprotonate an adjacent position. researchgate.netepfl.ch In the case of the 2,6-difluorophenyl group, the most likely position for lithiation would be C3 (or C5), which is ortho to one fluorine atom.

However, a significant challenge in the direct ortho-lithiation of this compound is the presence of two highly acidic protons in the side chain: the carboxylic acid proton (pKa ~2.5) and the α-proton adjacent to two carbonyl groups. Any strong base, such as n-butyllithium, would preferentially deprotonate the carboxylic acid first, followed by the α-carbon, before any deprotonation of the aromatic ring occurs.

To achieve selective ortho-lithiation of the aromatic ring, the carboxylic acid and potentially the ketone would need to be protected. researchgate.net For example, the carboxylic acid could be converted to an ester or an amide. If the α-keto acid is protected as an orthoester, the directing effect of the fluorine atoms could then be exploited.

Cyclization and Rearrangement Reactions Involving Both Moieties

The dual functionality of this compound allows for various intramolecular cyclization and rearrangement reactions. The α-keto acid is a versatile precursor for forming heterocyclic systems. jmcs.org.mxmdpi.com For example, reaction with hydrazines can lead to the formation of pyridazinone derivatives.

Rearrangements involving the α-keto acid moiety are also possible. Under basic conditions, α-keto acids can potentially undergo transformations analogous to the benzilic acid rearrangement. More commonly, the corresponding α-hydroxy acids (formed by reduction of the ketone) can undergo acid- or base-catalyzed α-ketol rearrangements, which involve a 1,2-migration of the aryl group. nih.govwikipedia.orgorganicreactions.org

Another potential transformation is the Wolff rearrangement. wikipedia.org Conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane, would yield an α-diazo ketone. This intermediate, upon thermolysis or photolysis, could undergo a Wolff rearrangement to form a ketene, which could then be trapped by various nucleophiles to yield derivatives of 3-(2,6-difluorophenyl)propanoic acid.

Chemo-, Regio- and Stereoselectivity in Complex Reaction Systems

The presence of multiple reactive sites—the carboxylic acid, the ketone, the α-carbon, and the activated aromatic ring—makes selectivity a critical consideration in any transformation of this molecule. mdpi.com

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. youtube.comyoutube.com For example, selective reduction of the ketone without affecting the carboxylic acid can be achieved using reagents like sodium borohydride, whereas a stronger reducing agent like lithium aluminum hydride would likely reduce both. Conversely, catalytic hydrogenation might reduce the ketone and potentially defluorinate the ring under harsh conditions.

Regioselectivity is crucial in reactions involving the aromatic ring. As discussed, SNAr reactions are expected to show high regioselectivity for the C4 position. Electrophilic aromatic substitution (which is disfavored due to the deactivating nature of the substituents) would be directed to the meta positions (C3 and C5) relative to the side chain, but the directing effects of the fluorine atoms (ortho, para-directing) would compete, leading to complex product mixtures. saskoer.calibretexts.orgrsc.org

Stereoselectivity would become important if a chiral center is introduced. For instance, the asymmetric reduction of the ketone would lead to a chiral α-hydroxy acid. The choice of a chiral reducing agent or catalyst would determine the enantiomeric excess of the product.

Table 3: Overview of Reactive Sites and Potential Selective Reactions

| Reactive Site | Functional Group | Potential Selective Reaction | Reagent/Condition |

|---|---|---|---|

| Aromatic Ring (C4) | C-F Bond | Nucleophilic Aromatic Substitution | NaOMe, DMF |

| Aromatic Ring (C2/C6) | C-F Bond | Metal-Catalyzed Cross-Coupling | Pd(OAc)₂, SPhos, ArB(OH)₂ |

| Carbonyl Carbon (C2) | Ketone | Nucleophilic Addition / Reduction | NaBH₄ |

| Carboxyl Carbon (C1) | Carboxylic Acid | Esterification | CH₃OH, H⁺ |

Controlling the outcome of reactions with this polyfunctional molecule requires careful selection of reagents, protecting groups, and reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid. A combination of one-dimensional and multidimensional NMR experiments provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

Multidimensional NMR (2D-NOESY, COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for establishing the covalent framework and the through-space interactions within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is expected to show a correlation between the protons of the methylene (B1212753) group (H-3) and the aromatic proton at the 4-position of the difluorophenyl ring, indicating a long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum will reveal direct one-bond correlations between protons and their attached carbons. This would confirm the assignments of the methylene carbon (C-3) and the aromatic CH group (C-4').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are vital for identifying longer-range (2-3 bond) heteronuclear couplings. Key expected correlations include those from the methylene protons (H-3) to the carbonyl carbon (C-2), the carboxylic carbon (C-1), and the aromatic carbons C-1', C-2', and C-6'. These correlations are instrumental in piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The 2D-NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY is expected to show a correlation between the methylene protons (H-3) and the aromatic proton at the 4-position, confirming their close spatial arrangement.

Based on the analysis of structural analogs, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~165 |

| 2 | - | ~195 |

| 3 | ~4.0 | ~45 |

| 1' | - | ~115 (t) |

| 2', 6' | - | ~162 (dd) |

| 3', 5' | ~7.0 | ~112 (d) |

| 4' | ~7.4 | ~132 (t) |

Note: Predicted chemical shifts are relative to TMS. Multiplicities for carbon signals adjacent to fluorine are indicated in parentheses (d = doublet, t = triplet).

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms, which is influenced by the electron-withdrawing nature of the adjacent carbonyl and carboxylic acid groups. The predicted chemical shift for the fluorine atoms is in the range of -110 to -120 ppm relative to CFCl₃.

Dynamic NMR Studies for Conformational Exchange

The 2,6-disubstituted phenyl ring in this compound can lead to hindered rotation around the C-3 to C-1' bond. This restricted rotation can give rise to distinct conformers that may interconvert at a rate that is slow on the NMR timescale at lower temperatures. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate this potential conformational exchange. At low temperatures, separate signals for the non-equivalent aromatic protons and carbons might be observed, which would coalesce into averaged signals as the temperature is increased and the rate of rotation surpasses the NMR timescale. Such studies would provide valuable information on the energy barrier to rotation and the conformational preferences of the molecule.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information to NMR by identifying the functional groups and probing intermolecular interactions.

Functional Group Identification and Intermolecular Interaction Studies

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes corresponding to its constituent functional groups. The strong C=O stretching vibrations of the ketone and carboxylic acid groups are expected in the region of 1700-1750 cm⁻¹. The broad O-H stretching vibration of the carboxylic acid, likely involved in hydrogen bonding, is anticipated in the 2500-3300 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl ring will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Intermolecular hydrogen bonding involving the carboxylic acid group can be studied by analyzing the shifts in the O-H and C=O stretching frequencies upon changes in concentration or solvent.

The following table summarizes the predicted characteristic vibrational frequencies.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy Method |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | FT-IR, Raman |

| C-H stretch (Aromatic) | 3100 - 3000 | FT-IR, Raman |

| C-H stretch (Aliphatic) | 3000 - 2850 | FT-IR, Raman |

| C=O stretch (Ketone) | ~1720 | FT-IR, Raman |

| C=O stretch (Carboxylic Acid) | ~1700 | FT-IR, Raman |

| C=C stretch (Aromatic) | 1600 - 1450 | FT-IR, Raman |

| C-F stretch | 1300 - 1100 | FT-IR |

Conformational Isomer Analysis

As discussed in the context of dynamic NMR, this compound may exist as a mixture of conformational isomers due to hindered rotation. Vibrational spectroscopy can sometimes distinguish between different conformers if they have distinct vibrational frequencies. By acquiring spectra at different temperatures or in different solvents, it may be possible to observe changes in the relative intensities of certain bands, providing evidence for the presence of multiple conformers and offering insights into their relative stabilities.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through various ionization and analysis methods, it offers profound insights into the molecule's elemental composition and fragmentation behavior.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions.

The molecular formula of this compound is C₉H₆F₂O₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. This value serves as a benchmark for experimental determination via HRMS, typically with an accuracy of less than 5 parts per million (ppm), confirming the molecular formula.

| Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (Da) | Typical Experimental Mass Window (±5 ppm) |

|---|---|---|---|

| C₉H₆F₂O₃ | [M-H]⁻ | 199.02065 | 199.01965 - 199.02165 |

| C₉H₆F₂O₃ | [M+H]⁺ | 201.03600 | 201.03500 - 201.03700 |

| C₉H₆F₂O₃ | [M+Na]⁺ | 223.01794 | 223.01682 - 223.01906 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the deprotonated molecule [M-H]⁻ is often selected as the precursor ion in negative ion mode. Collision-induced dissociation (CID) experiments reveal characteristic fragmentation pathways.

A primary and highly characteristic fragmentation for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). researchgate.net This decarboxylation is often the first step in the fragmentation cascade. Subsequent fragmentations can involve the loss of carbon monoxide (CO, 28 Da) and cleavages around the difluorophenyl ring. Analyzing these fragments allows for the reconstruction of the molecule's structure.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 199.02 | 155.03 | CO₂ (44.0 Da) | [C₈H₅F₂O]⁻ (2,6-Difluorophenylacetyl anion) |

| 155.03 | 127.04 | CO (28.0 Da) | [C₇H₅F₂]⁻ (2,6-Difluorobenzyl anion) |

| 127.04 | 107.03 | HF (20.0 Da) | [C₇H₄F]⁻ (Fluorophenyl anion isomer) |

Isotopic labeling is a powerful technique to trace the pathways of atoms through chemical reactions. nih.govrug.nl By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the fate of the labeled portion of the molecule can be monitored by mass spectrometry.

For instance, synthesizing the compound with a ¹³C label at the carboxyl carbon (C1) would allow researchers to confirm the origin of the CO₂ lost during MS/MS fragmentation. If the precursor ion has a mass of [M+1] and the fragment corresponding to decarboxylation also shows a mass shift of +1 Da relative to the unlabeled fragment, it confirms that the lost CO₂ originated from the other carbonyl group. If the fragment mass remains unchanged, it proves the carboxyl group is the source. This method is invaluable for distinguishing between potential isomeric structures and understanding complex rearrangement mechanisms. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

In the solid state, this compound can potentially exist in different tautomeric and conformational forms. The 2-oxo functionality allows for the possibility of keto-enol tautomerism, where a proton migrates from the carboxylic acid OH to the adjacent carbonyl oxygen, forming an enol. SCXRD can distinguish between these forms by precisely locating atomic positions, particularly those of hydrogen atoms.

Furthermore, rotation around the single bonds (e.g., the C-C bond connecting the phenyl ring to the propanoic acid chain) can lead to different conformational isomers. The specific conformation adopted in the crystal lattice is the one that is energetically most favorable, influenced by both intramolecular and intermolecular forces. mdpi.com Analysis of torsional angles from SCXRD data provides a quantitative measure of the molecule's conformation in the solid state. researchgate.net

The crystal structure of this compound is expected to be significantly influenced by hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). A common and highly stable motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring. mdpi.comresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Influence on Crystal Packing |

|---|---|---|---|---|

| Strong Hydrogen Bond | O-H (carboxyl) | C=O (carboxyl) | 2.6 - 2.8 | Primary driver of dimerization and formation of layered structures |

| Weak Hydrogen Bond | C-H (aromatic) | O (carbonyl/carboxyl) | 3.0 - 3.5 | Contributes to stabilizing the 3D network |

| Weak Hydrogen Bond | C-H (aromatic) | F | 3.1 - 3.6 | Directional interactions influencing molecular orientation |

| π-π Stacking | Difluorophenyl Ring | Difluorophenyl Ring | 3.3 - 3.8 | Promotes columnar or layered packing arrangements |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varied physical properties. Co-crystallization is a technique used to design multi-component crystalline solids, or co-crystals, to modify properties such as solubility and stability.

Despite the importance of these solid-state characterization methods, a thorough review of scientific databases and literature reveals no specific studies focused on the polymorphism or co-crystallization of this compound. Research into the diverse crystalline structures of this compound or its potential to form co-crystals with other molecules has not been published. Consequently, there is no data available to present in a table format regarding different polymorphic forms or co-crystal structures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For 3-(2,6-Difluorophenyl)-2-oxopropanoic acid, the presence of the electron-withdrawing 2,6-difluorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analogue, phenyl-2-oxopropanoic acid. The fluorine atoms inductively withdraw electron density from the phenyl ring, which in turn affects the adjacent propanoic acid chain. This generally leads to a larger HOMO-LUMO gap, suggesting higher kinetic stability. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, which provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Illustrative Reactivity Descriptors for a Phenylpropanoic Acid Analogue (Note: The following data is illustrative and based on typical values for structurally similar aromatic carboxylic acids calculated at the B3LYP/6-311++G(d,p) level of theory, as direct data for the target compound is not available in the cited literature.)

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -7.2 eV |

| LUMO Energy | ELUMO | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV |

| Global Electrophilicity (ω) | χ2 / (2η) | 3.32 eV |

A higher electrophilicity index suggests that the molecule will behave as a strong electrophile in reactions.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. physchemres.org The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (red regions) is expected to be localized on the oxygen atoms of the carbonyl and carboxyl groups, making them the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid group would exhibit a strongly positive potential (blue region), indicating its acidic nature. The difluorinated phenyl ring will also show a nuanced charge distribution, with the fluorine atoms creating a region of negative potential, while influencing the electron density of the aromatic ring itself.

Conformational Analysis and Energy Landscapes (DFT, Ab Initio Methods)

The flexibility of the propanoic acid side chain allows the molecule to adopt various conformations. Computational methods like DFT and ab initio calculations can be used to map the potential energy surface, identifying stable conformers and the transition states that connect them. nih.gov

The primary degree of rotational freedom in this compound is around the C-C single bonds of the propanoic acid chain and the bond connecting the phenyl ring to the chain. The rotation around the bond between the phenyl ring and the methylene (B1212753) group will be significantly hindered by the presence of the two ortho-fluorine atoms, which create steric hindrance.

Computational studies on similar ortho-substituted phenylalkanes suggest that the lowest energy conformation would likely involve the propanoic acid chain being oriented to minimize steric clash with the fluorine atoms. This would likely result in a conformation where the plane of the carboxylic acid group is not coplanar with the phenyl ring. The identification of transition states between these conformers allows for the calculation of rotational energy barriers.

Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: This table is hypothetical, illustrating the type of data obtained from conformational analysis. The conformers are defined by the dihedral angle between the phenyl ring and the Cα-Cβ bond of the side chain.)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~90 | 0.00 |

| B | ~0 | 4.5 (Transition State) |

| C | ~180 | 2.5 (Local Minimum) |

The conformation of a molecule can be significantly influenced by its solvent environment. ucsb.edu Computational models can account for this through either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit (continuum) solvent models, which represent the solvent as a continuous medium with a specific dielectric constant. digitellinc.com

For this compound, a polar solvent like water would be expected to stabilize conformations that have a larger dipole moment. This could favor conformers where the polar carboxylic acid group is more exposed to the solvent, potentially altering the relative energies of the conformers identified in the gas phase. The formation of hydrogen bonds between the carboxylic acid group and solvent molecules would be a key stabilizing interaction. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the characterization of intermediates and transition states. For α-keto acids like this compound, several reaction types can be studied. nih.gov

One common reaction of α-keto acids is decarboxylation. A computational study of this reaction would involve:

Reactant and Product Optimization: The geometries of the starting material (the α-keto acid) and the final products (an aldehyde and carbon dioxide) are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactant and products is performed. This involves identifying a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. The reactant and product will have all real frequencies, while the transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Computational studies on the enzymatic reactions of α-keto acids have shown that the reaction pathway can be significantly influenced by the active site environment of an enzyme. nih.govacs.org These studies often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reacting species are treated with quantum mechanics and the surrounding protein is treated with molecular mechanics.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions through computational methods hinges on identifying the transition state (TS), which is the highest energy point along the reaction pathway. A transition state search is a computational procedure to locate this first-order saddle point on the potential energy surface (PES). For a reaction involving this compound, such as its keto-enol tautomerization, a TS search would be initiated with a guess structure that lies between the reactant (keto form) and the product (enol form).

Computational methods like Density Functional Theory (DFT) are commonly employed for these calculations. echemi.comresearchgate.net An optimization algorithm then adjusts the geometry to find the saddle point, which is confirmed by a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. echemi.com

Once the TS is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.netscm.com The IRC calculation maps the minimum energy path downhill from the transition state towards both the reactant and the product. scm.comresearchgate.net This confirms that the identified TS correctly connects the desired reactant and product molecules, providing a detailed picture of the geometric changes that occur throughout the reaction. researchgate.net For example, in the tautomerization of this compound, the IRC would trace the path of the proton transfer from the carbon adjacent to the phenyl ring to the keto-oxygen, detailing the changes in bond lengths and angles along the way.

Catalytic Cycle Simulations

Many reactions involving α-keto acids are catalytic. Computational simulations are invaluable for mapping out the entire catalytic cycle, determining the energetics of each step, and identifying the rate-determining step. A key reaction for α-keto acids is transamination, which converts them into α-amino acids. wikipedia.orgyoutube.com

A plausible catalytic cycle for the transamination of this compound, using a pyridoxamine-based catalyst, can be simulated using quantum chemical methods. nih.gov The proposed mechanism involves several key steps:

Condensation: The α-keto acid reacts with the pyridoxamine (B1203002) catalyst to form a ketimine intermediate. nih.gov

Tautomerization: A crucial 1,3-proton shift converts the ketimine into an aldimine intermediate. This is often the stereochemistry-determining step.

Hydrolysis: The aldimine is hydrolyzed to release the final α-amino acid product, 3-(2,6-Difluorophenyl)alanine, and the pyridoxal (B1214274) form of the catalyst.

Catalyst Regeneration: The pyridoxal catalyst is regenerated back to pyridoxamine by reacting with an amine source, completing the cycle. nih.gov

Computational modeling of this cycle would involve calculating the free energy of each intermediate and transition state. These calculations can reveal the energy barriers for each step, providing a quantitative understanding of the reaction kinetics and the factors influencing enantioselectivity in asymmetric catalysis.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics is ideal for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in a condensed phase, such as an aqueous solution. rsc.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of processes like solvation, conformational changes, and aggregation. ucl.ac.uk

For this compound in an aqueous solution, MD simulations could provide insights into several aspects:

Solvation Structure: MD can reveal the detailed structure of the hydration shell around the molecule. It can quantify the number of water molecules interacting with the polar carboxylic acid and keto groups versus the more nonpolar difluorophenyl ring. Radial distribution functions can be calculated to show the average distance and coordination number of water molecules around specific atoms.

Hydrogen Bonding: The simulations can characterize the dynamics of hydrogen bonds between the solute's carboxylic acid group and surrounding water molecules, as well as potential intramolecular hydrogen bonding. mdpi.com

Conformational Dynamics: The molecule has rotational freedom around the C-C bonds. MD simulations can explore the conformational landscape of the molecule in solution, determining the relative populations of different conformers and the rates of interconversion between them.

Dimerization and Aggregation: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can be used to calculate the potential of mean force for the association of two this compound molecules, providing the free energy profile for dimerization and predicting its likelihood in solution. mdpi.com

These simulations provide a molecular-level understanding of how the solvent influences the structure and behavior of the compound, which is crucial for interpreting experimental observations. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using DFT calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra is particularly useful. ¹⁹F NMR is highly sensitive to the local electronic environment. doaj.org DFT methods, sometimes combined with machine learning approaches, can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-4 ppm. nih.govchemrxiv.org The predicted shifts can help in assigning experimental spectra and verifying the chemical structure.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (COOH) | 10.0 - 13.0 | Acidic proton, broad signal, position is concentration and solvent dependent. |

| ¹H (CH) | ~4.5 - 5.5 | Shifted downfield by adjacent carbonyl and aromatic ring. |

| ¹H (Aromatic) | 7.0 - 7.6 | Complex multiplet pattern due to H-F coupling. |

| ¹³C (COOH) | 160 - 170 | Carboxylic acid carbonyl. |

| ¹³C (C=O) | 190 - 200 | Keto carbonyl. |

| ¹³C (Aromatic C-F) | 160 - 165 (d, JCF ≈ 250 Hz) | Carbon directly bonded to fluorine shows large one-bond coupling. |

| ¹⁹F | -110 to -120 | Typical range for fluorine atoms ortho to an alkyl substituent on a benzene (B151609) ring. |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which, after applying a scaling factor to account for anharmonicity and method limitations, generally show good agreement with experimental spectra. nih.govresearchgate.netyildiz.edu.tr This allows for the assignment of specific absorption bands to the stretching and bending motions of functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | ~3300-2500 (broad) | Carboxylic acid |

| C=O stretch (keto) | ~1720-1740 | α-keto group |

| C=O stretch (acid) | ~1700-1720 | Carboxylic acid |

| C=C stretch | ~1580-1600 | Aromatic ring |

| C-F stretch | ~1200-1300 | Aryl fluoride (B91410) |

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. youtube.comresearchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the difluorophenyl aromatic system and weaker n→π* transitions from the two carbonyl groups.

| Transition Type | Predicted λmax (nm) | Notes |

|---|---|---|

| π→π | ~260-270 | Primary absorption band from the difluorophenyl chromophore. |

| n→π | ~320-350 | Weak absorption from the carbonyl groups, may be obscured. |

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Families

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov For chemical families related to this compound, such as α-keto acids and α-ketoamides, QSAR studies have been employed to design potent enzyme inhibitors. nih.govdocumentsdelivered.comresearchgate.net

A typical QSAR study involves the following steps:

Data Set Assembly: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can include physicochemical properties (e.g., LogP for hydrophobicity), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and topological indices (describing molecular shape and connectivity). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

For α-keto acid derivatives, QSAR models have successfully identified key features for activity. For instance, studies on α-ketoamide inhibitors of calpain I found that hydrophobicity (LogP), heat of formation, and the energy of the Highest Occupied Molecular Orbital (HOMO) were critical descriptors for predicting inhibitory potency. tandfonline.comnih.gov Such models can guide the synthesis of new derivatives, like analogs of this compound, by predicting which structural modifications are most likely to enhance a desired biological activity.

Applications As a Synthetic Building Block and Precursor

Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

The fusion of a heterocyclic framework and fluorine atoms is a common strategy in the development of therapeutically useful agents. nih.govresearchgate.net 3-(2,6-Difluorophenyl)-2-oxopropanoic acid serves as a valuable precursor for creating such fluorinated heterocyclic systems due to its bifunctional nature. The alpha-keto acid moiety can readily participate in condensation reactions with various dinucleophiles to form a diverse array of ring structures.

For example, reaction with hydrazine (B178648) derivatives can yield fluorinated pyrazolones, while condensation with ureas or thioureas can produce pyrimidine (B1678525) or thiopyrimidine rings. These reactions typically proceed by initial formation of an imine or related intermediate at the ketone position, followed by intramolecular cyclization involving the carboxylic acid group. The 2,6-difluoro substitution on the phenyl ring is retained in the final product, providing a key structural element often associated with enhanced biological activity. nih.gov

| Reactant | Resulting Heterocyclic Core | Potential Application |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazolone | Anti-inflammatory agents, Analgesics |

| Urea (H₂N-CO-NH₂) | Barbituric acid derivative | Sedatives, Enzyme inhibitors |

| o-Phenylenediamine | Benzodiazepine derivative | CNS-active agents |

Key Intermediate in the Derivatization of Alpha-Keto Acids for Chemical Probe Development

Chemical probes are essential tools for studying protein function and identifying new drug targets. mq.edu.aupageplace.de These molecules typically consist of three parts: a binding group that interacts with the target protein, a reporter tag (like a fluorophore or biotin) for detection, and a linker connecting the two. mq.edu.au The structure of this compound makes it an ideal intermediate for developing such probes.

The carboxylic acid group can be readily converted into an amide or ester, allowing for the attachment of a linker with a reporter tag. The ketone functionality can also be derivatized, for instance, by forming an oxime or hydrazone, providing an alternative point of attachment. The difluorophenyl moiety can serve as the binding group, targeting specific protein pockets where its electronic and steric properties are favorable. This modular approach allows for the systematic synthesis of various probes to investigate biological systems. nih.gov

Role in the Generation of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org While this compound is not itself a chiral auxiliary, it can be used as a substrate in reactions that employ them. For example, the carboxylic acid can be coupled with a chiral amine like pseudoephedrine to form a chiral amide. wikipedia.org Subsequent reactions, such as alkylation at the carbon adjacent to the phenyl ring, would proceed with high diastereoselectivity, guided by the auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Furthermore, the compound can be a precursor for synthesizing chiral ligands. Stereoselective reduction of the ketone group would produce a chiral α-hydroxy acid. This new molecule, possessing both a hydroxyl and a carboxylic acid group with a defined stereochemistry, can be further modified and incorporated into more complex structures, such as those used as ligands in asymmetric catalysis.

Application in the Synthesis of Complex Organic Molecules

The creation of specific three-dimensional arrangements of atoms (stereocenters) is a central goal of modern organic synthesis. The ketone group in this compound is a prime target for stereoselective transformations. Using chiral reducing agents or catalysts, the ketone can be converted into a hydroxyl group with a high degree of control over its spatial orientation (either R or S configuration). This transformation yields a chiral α-hydroxy acid, a highly valuable building block. nih.gov This chiral scaffold can then be incorporated into larger, more complex molecules, such as peptide analogues or natural product derivatives, where the stereochemistry is critical for biological function. nih.gov

Divergent synthesis is a powerful strategy that enables the creation of a wide variety of compounds from a single, common starting material. rsc.org The two distinct and reactive functional groups of this compound make it an excellent candidate for such strategies. One can envision a synthetic plan where the carboxylic acid is reacted with a library of different amines to produce a range of amides. In parallel or subsequently, the ketone group could be reacted with a library of different nucleophiles (e.g., Grignard reagents, organolithiums) or reducing agents. This approach rapidly generates a collection of structurally diverse molecules, which can then be screened for desired properties, accelerating the discovery process in drug development and materials science.

| Starting Material | Reaction Site 1 (Carboxylic Acid) | Reagent Set A | Reaction Site 2 (Ketone) | Reagent Set B | Outcome |

|---|---|---|---|---|---|

| This compound | Amidation | Amine 1, Amine 2, ... Amine n | Reduction | NaBH₄, LiAlH₄ | A library of diverse small molecules |

| Grignard Reaction | MeMgBr, PhMgBr, ... R-MgBr |

Use in Materials Chemistry as a Monomer or Cross-linking Agent

In materials chemistry, monomers are the basic units that are linked together to form polymers. Cross-linking agents are molecules that form bridges between polymer chains, enhancing the material's strength and stability. Although not widely documented for this specific application, the structure of this compound suggests potential in this area.

The presence of two distinct functional groups (a carboxylic acid and a ketone) allows for the possibility of its use in step-growth polymerization. For instance, the carboxylic acid could be converted to an ester with a diol, while the ketone could be transformed into a different functional group capable of reacting with another monomer. This would create a multifunctional monomer for producing specialized polyesters or other polymers. The difluorophenyl unit would contribute to the thermal stability and unique dielectric properties of the resulting material.

Application in Radiochemical Synthesis (e.g., for novel tracer development)

While direct research specifically detailing the use of this compound in radiochemical synthesis for novel tracer development is not prominently available in existing literature, its structural features suggest potential applicability as a synthetic building block or precursor in this field. The development of novel radiotracers is a critical area of research in nuclear medicine, particularly for positron emission tomography (PET) imaging, which is used for the diagnosis and monitoring of various diseases, including cancer and neurological disorders. iaea.orgmichaeljfox.org

The primary goal in developing new PET tracers is to create molecules that can selectively bind to specific biological targets, such as receptors, enzymes, or transporters, allowing for the non-invasive visualization and quantification of these targets in vivo. iaea.org Fluorine-18 is one of the most commonly used radionuclides for labeling PET tracers due to its favorable physical properties, including a half-life of approximately 110 minutes and low positron energy. nih.gov

The synthesis of these tracers often involves complex, multi-step procedures. A common strategy is the late-stage introduction of the radioisotope into a precursor molecule. mdpi.com Given the structure of this compound, which already contains two fluorine atoms, it could potentially be adapted for radiolabeling. For instance, one of the existing fluorine atoms could be replaced with Fluorine-18 through a nucleophilic substitution reaction, although this would require a suitable leaving group to be present on the aromatic ring.

Alternatively, and more plausibly, derivatives of this compound could be synthesized to act as precursors for radiofluorination. For example, the phenyl ring could be modified to include a leaving group (such as a nitro or a trimethylammonium group) at a position activated for nucleophilic aromatic substitution with [¹⁸F]fluoride. Another approach could involve the synthesis of a precursor with a functional group amenable to labeling, such as a boronic ester, which can undergo copper-mediated radiofluorination. mdpi.com

The development of a novel tracer based on this scaffold would involve several key stages:

Design and Synthesis of a Precursor: A derivative of this compound would be designed and synthesized to allow for efficient radiolabeling with Fluorine-18.

Radiolabeling: An automated synthesis module would likely be used to perform the radiolabeling reaction, ensuring minimal radiation exposure to personnel. radiologykey.com The conditions for the radiofluorination would need to be optimized to achieve high radiochemical yield and purity. nih.gov